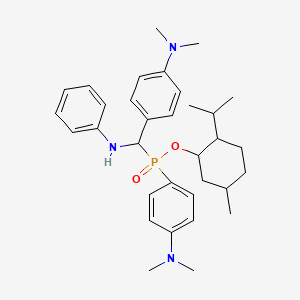
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylcyclohexyl (4-(dimethylamino)phenyl)((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphinate is a useful research compound. Its molecular formula is C33H46N3O2P and its molecular weight is 547.724. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Controlled and Triggered Small Molecule Release
Research on polymer-based devices for controlled and triggered small molecule delivery shows potential applications in developing implantable devices for drug delivery. A study by Gao et al. (2013) on a device using a poly(N-isopropylacrylamide)-co-acrylic acid microgel layer demonstrates the pH-dependent release of small molecules, which could be tuned by the thickness of an Au layer coating. This approach offers insights into designing systems for the precise release of therapeutics or other small molecules in response to environmental stimuli (Gao et al., 2013).
Synthesis and Reactivity of Complex Molecules
Studies on the synthesis and characterization of complex molecules with phosphorus-containing groups provide foundational knowledge for creating novel compounds with potential applications in catalysis, materials science, and organic synthesis. For example, research by Diebolt et al. (2011) explores the steric and electronic properties of tertiary phosphines, which could inform the design of ligands for metal-catalyzed reactions, affecting the efficiency and selectivity of these processes (Diebolt et al., 2011).
Investigation of Schiff Bases
The study of Schiff bases and their properties, such as prototropy and radical scavenging activity, has implications for therapeutic agent development and food industry applications. Kaştaş et al. (2017) investigate two Schiff bases, highlighting their potential as active components in pharmaceuticals or as additives in the food industry, demonstrating the broad applicability of such compounds in health and nutrition (Kaştaş et al., 2017).
Antimicrobial Activity and Docking Study
The synthesis of novel compounds and their evaluation for antimicrobial activity contribute to the development of new therapeutic agents. Ghorab et al. (2017) synthesized a series of derivatives and evaluated their antibacterial and antifungal activities, offering insights into the design of compounds with enhanced antimicrobial properties (Ghorab et al., 2017).
Enantioselective Reactions
Research on enantioselective reactions, such as the kinetic resolution of dihydropyridine derivatives by Candida rugosa lipase, as studied by Sobolev et al. (2002), contributes to the synthesis of chiral molecules, which are crucial in the development of drugs with specific enantiomeric activities (Sobolev et al., 2002).
Propriétés
IUPAC Name |
4-[anilino-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46N3O2P/c1-24(2)31-22-13-25(3)23-32(31)38-39(37,30-20-18-29(19-21-30)36(6)7)33(34-27-11-9-8-10-12-27)26-14-16-28(17-15-26)35(4)5/h8-12,14-21,24-25,31-34H,13,22-23H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNISXSIGOHIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)N(C)C)NC4=CC=CC=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46N3O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

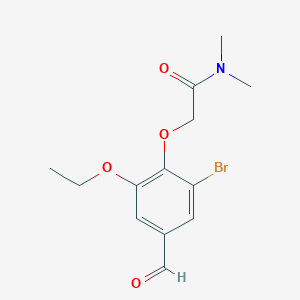
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2920714.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2920715.png)
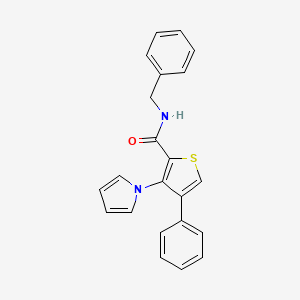
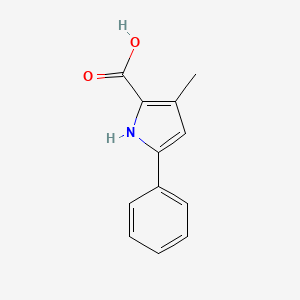
![5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid](/img/structure/B2920718.png)
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2920719.png)
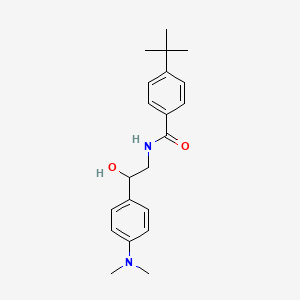
![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)

![5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2920731.png)
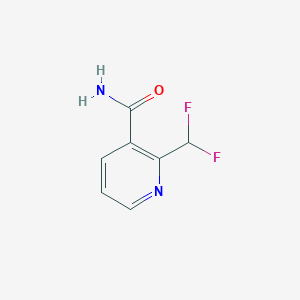
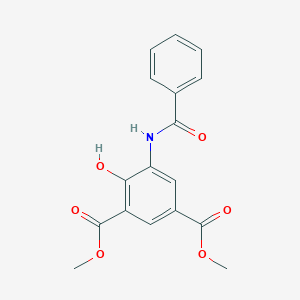
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2920736.png)